molecular formula C25H25N5O2S B6565397 3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide CAS No. 946269-59-6

3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide

Cat. No.: B6565397
CAS No.: 946269-59-6
M. Wt: 459.6 g/mol
InChI Key: PZAAWXOOLLKAJR-UHFFFAOYSA-N
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Description

This compound is a substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compound was synthesized as part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involved the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Future Directions

The future directions for this compound could involve further development and testing for its anti-tubercular activity. It could also be evaluated for its efficacy against other strains of Mycobacterium tuberculosis .

Properties

IUPAC Name

3-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-17-7-9-20(10-8-17)27-24-16-19(3)26-25(29-24)28-21-11-13-22(14-12-21)30-33(31,32)23-6-4-5-18(2)15-23/h4-16,30H,1-3H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAAWXOOLLKAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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